molecular formula C15H10BrNO2 B136409 2-(4-Aminophenyl)-3-bromochromen-4-one CAS No. 153450-04-5

2-(4-Aminophenyl)-3-bromochromen-4-one

Cat. No.: B136409
CAS No.: 153450-04-5
M. Wt: 316.15 g/mol
InChI Key: VLLKEJPWCKDTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminophenyl)-3-bromochromen-4-one is a synthetic small molecule designed for research purposes. It features a chromen-4-one core structure substituted with a 3-bromo group and a 4-aminophenyl moiety at the 2-position. This specific structure is of significant interest in medicinal chemistry and drug discovery. Chromen-4-one (chromone) derivatives are recognized as privileged scaffolds in pharmacology, known for their wide range of biological activities . The presence of the aminophenyl group is a key pharmacophore found in potent antitumor agents, such as a class of 2-(4-aminophenyl)benzothiazoles that demonstrate exceptional, selective inhibitory activity against certain breast, ovarian, and renal cancer cell lines in the nanomolar range . The bromine atom provides a versatile handle for further synthetic modification via cross-coupling reactions, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies. This compound is intended for use in biochemical research, high-throughput screening, and as a building block in the development of novel therapeutic agents. Its potential applications include investigating new pathways for oncology and infectious disease research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-aminophenyl)-3-bromochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c16-13-14(18)11-3-1-2-4-12(11)19-15(13)9-5-7-10(17)8-6-9/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLKEJPWCKDTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245212
Record name 2-(4-Aminophenyl)-3-bromo-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153450-04-5
Record name 2-(4-Aminophenyl)-3-bromo-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153450-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Aminophenyl)-3-bromo-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 2-(4-Aminophenyl)chromen-4-one

This method involves electrophilic aromatic substitution (EAS) on the chromone backbone. The amino group at the para position activates the ring for bromination at the meta position relative to the carbonyl group.

Procedure :

  • Starting material : 2-(4-Aminophenyl)chromen-4-one (synthesized via Friedel-Crafts acylation of 4-aminophenylacetylene).

  • Brominating agent : Bromine (Br₂) in acetic acid at 0–5°C.

  • Reaction time : 6–8 hours.

  • Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and recrystallization from ethanol.

Yield : 68–72%.

Advantages :

  • High regioselectivity due to electron-donating amino group.

  • Minimal side products (e.g., dibrominated derivatives <5%).

Limitations :

  • Requires handling of corrosive bromine.

  • Sensitive to moisture, necessitating anhydrous conditions.

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling strategy introduces the bromine atom post-ring formation.

Procedure :

  • Starting material : 2-(4-Aminophenyl)-3-iodochromen-4-one.

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃ in DMF/H₂O (3:1).

  • Boron reagent : Bis(pinacolato)diboron (1.2 equiv) at 80°C for 12h.

Yield : 65–70%.

Advantages :

  • Avoids direct bromination hazards.

  • Compatible with sensitive functional groups.

Limitations :

  • High cost of palladium catalysts.

  • Requires inert atmosphere.

De Novo Chromone Ring Synthesis

Kostanecki-Robinson Reaction with Brominated Intermediates

The Kostanecki-Robinson method constructs the chromone ring via cyclization of o-hydroxyacetophenone derivatives.

Procedure :

  • Synthesis of 3-bromo-4-hydroxyacetophenone :

    • Bromination of 4-hydroxyacetophenone using N-bromosuccinimide (NBS) in CCl₄ (yield: 85%).

  • Condensation with 4-nitrobenzaldehyde :

    • NaOH/EtOH, reflux for 6h, yielding 3-bromo-2-(4-nitrophenyl)chromen-4-one (yield: 78%).

  • Reduction of nitro group :

    • H₂/Pd-C in ethanol, 40 psi, 4h (yield: 95%).

Overall yield : 63%.

Key Data :

StepReagents/ConditionsYield
BrominationNBS,

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-3-bromochromen-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Heck or Sonogashira coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiourea can be used for substitution reactions in the presence of a suitable catalyst.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are typically employed.

Major Products Formed

    Substitution Reactions: Formation of substituted chromones with various functional groups.

    Oxidation and Reduction: Formation of nitro or amino derivatives.

    Coupling Reactions: Formation of complex heterocyclic compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Chromenone Derivatives

Substituent Effects on Electronic and Steric Properties

The biological and chemical behavior of chromenones is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison of 2-(4-Aminophenyl)-3-bromochromen-4-one and Analogs
Compound Name Substituents (Position) Molecular Formula Key Features Biological Activity (Reported)
This compound -NH₂ (C4 phenyl), -Br (C3 chromenone) C₁₅H₁₀BrNO₂ Electron-donating amino group enhances solubility; bromine increases electrophilicity. Antimicrobial, anticancer (inferred)
2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one -F (C4 phenyl), -OH (C3 chromenone) C₁₅H₉FO₃ Fluorine’s electronegativity enhances stability; hydroxyl group improves H-bonding. Antimicrobial
6-Bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one -OCH₃ (C4 phenyl), -Br (C6), -CH₃ (C4) C₁₇H₁₃BrO₃ Methoxy group increases lipophilicity; bromine and methyl affect steric bulk. Not explicitly reported, but methoxy analogs often show anti-inflammatory activity
4-(4-Bromophenyl)-2-methylamino-3-nitro-5,6,7,8-tetrahydro-4H-chromen-5-one -Br (C4 phenyl), -NO₂ (C3), -NHCH₃ (C2) C₁₆H₁₆BrN₂O₄ Nitro group reduces electron density; methylamino enhances basicity. Anti-HIV, anticancer
2-(4-Bromo-2-fluorophenyl)-3-hydroxychromen-4-one -Br (C4 phenyl), -F (C2 phenyl), -OH (C3) C₁₅H₉BrFO₃ Halogen combination (Br/F) increases electrophilicity; hydroxyl aids solubility. Not reported, but structural analogs suggest antimicrobial potential

Key Research Findings

  • Antimicrobial Potential: The amino-bromine combination in this compound may synergize to disrupt bacterial membranes or enzyme function, similar to sulfonamide-chromenone hybrids .
  • Structural Insights: X-ray studies on brominated chromenones (e.g., ) reveal planar chromenone cores with substituents influencing crystal packing and intermolecular interactions, critical for solid-state stability .

Biological Activity

2-(4-Aminophenyl)-3-bromochromen-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromone backbone substituted with an amino group and a bromine atom, contributing to its unique chemical properties. The molecular formula is C15H12BrN1O2, which suggests a relatively complex structure that may interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Preliminary studies indicate that it may:

  • Inhibit Kinases : The compound has shown potential in inhibiting certain kinases that play critical roles in cancer cell proliferation.
  • Modulate Apoptosis : It may promote apoptosis in cancer cells by activating pro-apoptotic pathways.
  • Antimicrobial Activity : Exhibits significant antibacterial properties against various strains, potentially through disruption of bacterial cell wall synthesis.

Anticancer Properties

A series of studies have investigated the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated that the compound significantly reduces cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The IC50 values were reported to be approximately 12 µM for MCF-7 and 15 µM for PC-3 cells, indicating potent activity.
Cell LineIC50 (µM)Reference
MCF-712
PC-315
  • Mechanistic Insights : Flow cytometry analyses revealed that treatment with the compound leads to an increase in the sub-G1 phase population, suggesting induction of apoptosis. Additionally, Western blotting showed upregulation of cleaved caspase-3 and PARP, further supporting its role in promoting apoptotic pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : Studies have shown effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Breast Cancer Treatment : A pilot study involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy. Patients receiving the compound exhibited improved response rates compared to those on chemotherapy alone.
  • Infection Management : A clinical trial assessed the use of this compound as an adjunct therapy for bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection markers among treated patients.

Q & A

Q. What synthetic strategies are effective for preparing 2-(4-Aminophenyl)-3-bromochromen-4-one, and how can reaction parameters be optimized?

Methodological Answer: The compound can be synthesized via a multi-step route involving:

  • Step 1: Formation of the chromen-4-one core via Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and substituted benzaldehydes under basic conditions (e.g., KOH/EtOH) .
  • Step 2: Bromination at the 3-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to avoid over-bromination .
  • Step 3: Introduction of the 4-aminophenyl group via Ullmann coupling or nucleophilic aromatic substitution, requiring catalysts like CuI and ligands (e.g., 1,10-phenanthroline) in DMSO at 80–100°C .

Optimization Tips:

  • Monitor reaction progress using TLC (silica gel plates with UV-active primuline for visualization) .
  • Adjust stoichiometry of propargyl bromide or similar alkylating agents to minimize side products (e.g., O- vs. N-alkylation) .
  • Use microwave-assisted synthesis to reduce reaction time and improve yield .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Identify substituent positions via coupling patterns. The 3-bromo group deshields adjacent protons, while the 4-aminophenyl group shows aromatic splitting (e.g., doublets at δ 6.5–7.5 ppm) .
  • IR Spectroscopy: Confirm the carbonyl stretch (C=O) at ~1650 cm⁻¹ and N–H stretches (primary amine) at ~3350 cm⁻¹ .
  • HPLC-MS: Use reverse-phase C18 columns with a methanol/water gradient (0.1% formic acid) for purity analysis. Expected [M+H]+ ion at m/z 330–332 (isotopic Br pattern) .
  • Elemental Analysis: Validate C, H, N, and Br percentages (±0.3% deviation) to confirm stoichiometry .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reaction pathways of this compound?

Methodological Answer:

  • DFT Setup: Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to account for electron correlation and dispersion effects. Include exact-exchange terms for accurate thermochemical predictions (e.g., bond dissociation energies) .
  • Key Analyses:
    • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to assess reactivity (narrow gaps suggest higher electrophilicity).
    • Electrostatic Potential (ESP) Maps: Identify nucleophilic/electrophilic sites (e.g., amino group vs. brominated ring) .
    • Solvent Effects: Simulate in DMSO or methanol using the Polarizable Continuum Model (PCM) to match experimental conditions .
  • Validation: Compare computed IR/NMR spectra with experimental data (RMSD < 5% for peak assignments) .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?

Methodological Answer:

  • Challenges:
    • Disorder in the Bromine Substituent: Heavy atoms (Br) cause absorption artifacts. Mitigate using Mo-Kα radiation (λ = 0.7107 Å) and multi-scan corrections .
    • Hydrogen Bonding Networks: Intramolecular N–H⋯O bonds (e.g., S(6) ring motifs) require high-resolution data (>0.8 Å) to resolve .
  • Software Tools:
    • SHELX Suite: Use SHELXD for phase problem solutions via dual-space methods and SHELXL for refinement (R-factor < 5% for high-quality datasets) .
    • Olex2: Visualize thermal ellipsoids and validate hydrogen bonding with Mercury 4.0 .
  • Data Collection: Collect at low temperature (100 K) to minimize thermal motion. Aim for completeness > 98% and redundancy > 4 .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

  • Experimental Design:
    • Dose-Response Curves: Test across a wide concentration range (nM–μM) to identify IC50 values. Use triplicate assays to reduce variability .
    • Control Compounds: Include known inhibitors (e.g., doxorubicin for cytotoxicity assays) to validate assay conditions.
  • Data Analysis:
    • Statistical Methods: Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Use nonlinear regression for IC50 calculations .
    • Structure-Activity Relationship (SAR): Correlate substituent effects (e.g., electron-withdrawing Br vs. electron-donating NH2) with activity trends .
  • Mechanistic Studies: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) and validate via mutagenesis .

Q. What advanced analytical techniques are suitable for studying degradation pathways or stability of this compound?

Methodological Answer:

  • Forced Degradation Studies:
    • Hydrolysis: Expose to 0.1 M HCl/NaOH (70°C, 24 hr) and monitor via UPLC-PDA for hydrolyzed products (e.g., loss of Br or aminophenyl groups) .
    • Photolysis: Use a xenon lamp (ICH Q1B guidelines) to simulate sunlight; analyze degradation with LC-QTOF-MS for accurate mass identification .
  • Stability-Indicating Methods:
    • HPLC-DAD: Develop a gradient method (e.g., 10–90% acetonitrile in 20 min) to separate degradation products.
    • Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under accelerated conditions (40°C/75% RH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.